molecular formula C10H13NO3 B090707 4-Hydroxymethylphenylalanine CAS No. 15742-88-8

4-Hydroxymethylphenylalanine

Cat. No. B090707
CAS RN: 15742-88-8
M. Wt: 195.21 g/mol
InChI Key: OXNUZCWFCJRJSU-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Hydroxymethylphenylalanine is a compound with the molecular formula C10H13NO3 . It is not intended for human or veterinary use and is used only for research purposes.


Synthesis Analysis

The synthesis of 4-Hydroxymethylphenylalanine involves the hydroxylation of 4-methylphenylalanine by rat liver phenylalanine hydroxylase . The process involves the use of deuterium and results in the formation of hydroxylated products .


Molecular Structure Analysis

The molecular structure of 4-Hydroxymethylphenylalanine can be analyzed using techniques such as mass spectrometry . This involves the conversion of molecules into ions using various ionization sources . High-resolution mass spectrometry can measure the accurate molecular weights of the intact molecular ions .


Chemical Reactions Analysis

The chemical reactions involving 4-Hydroxymethylphenylalanine can be analyzed using solution stoichiometry . This involves the use of titration methods to determine the amounts or concentrations of substances present in a sample .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Hydroxymethylphenylalanine include its molecular formula C10H13NO3 and its molar mass 195.22 . Further analysis of its properties would require specific experimental data .

Scientific Research Applications

  • Enzyme Activity : Rat liver phenylalanine hydroxylase can catalyze the hydroxylation of 4-methylphenylalanine, producing 4-Hydroxymethylphenylalanine and 3-methyltyrosine as products. This process is mediated by a pterin cofactor and involves molecular oxygen. The study suggests the involvement of a highly reactive oxygen-containing intermediate in the hydroxylation process (Siegmund & Kaufman, 1991).

  • Microbial Degradation : 4-Hydroxymethylphenylalanine is part of the pathway for the microbial degradation of phenylalanine, tyrosine, and aromatic amines. A study on Pseudomonas putida reveals the enzyme 4-hydroxyphenylacetic acid 3-hydroxylase, which plays a key role in this degradation process (Raju, Kamath, & Vaidyanathan, 1988).

  • Hydroxylation Mechanism : The hydroxylation of 4-methylphenylalanine has been used to probe the reactivities of the hydroxylating intermediates in various hydroxylases, including phenylalanine, tyrosine, and tryptophan hydroxylase. This research provides insights into the hydrogen abstraction mechanism and quantum mechanical tunneling involved in these enzymes (Pavon & Fitzpatrick, 2005).

  • Phenylalanine Hydroxylase Deficiency : 4-Hydroxymethylphenylalanine is relevant in the context of phenylalanine hydroxylase deficiency, an autosomal recessive disorder leading to hyperphenylalaninemia and phenylketonuria. This enzyme deficiency results in intolerance to dietary phenylalanine and can have severe neurologic consequences if not treated (Mitchell, Trakadis, & Scriver, 2011).

  • Isotope Effects and Reaction Mechanism : Studies on the intrinsic isotope effects in benzylic hydroxylation, particularly in tyrosine hydroxylase, provide insights into the reaction mechanisms of these enzymes and the role of high valence iron-oxo species as hydroxylating intermediates (Frantom, Pongdee, Sulikowski, & Fitzpatrick, 2002).

  • Tetrahydrobiopterin Cofactor : The role of tetrahydrobiopterin as a cofactor in the hydroxylation reactions involving aromatic amino acids like 4-Hydroxymethylphenylalanine is a significant area of study. This cofactor is essential in various biological processes and has implications in disorders like phenylketonuria (Werner-Felmayer, Golderer, & Werner, 2002).

Safety And Hazards

The safety data sheet for 4-Hydroxymethylphenylalanine indicates that it is for research and development use only . It should be used only under the supervision of a technically qualified individual .

properties

IUPAC Name

(2S)-2-amino-3-[4-(hydroxymethyl)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c11-9(10(13)14)5-7-1-3-8(6-12)4-2-7/h1-4,9,12H,5-6,11H2,(H,13,14)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXNUZCWFCJRJSU-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)O)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80935669
Record name 4-(Hydroxymethyl)phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80935669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxymethylphenylalanine

CAS RN

15742-88-8
Record name 4-Hydroxymethylphenylalanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015742888
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(Hydroxymethyl)phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80935669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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